N-Cyclohexyl-S,S-dioxobenzo(b)tiophene-2-carboxamide
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Overview
Description
N-Cyclohexyl-S,S-dioxobenzo(b)tiophene-2-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a cyclohexyl group attached to the nitrogen atom. The presence of the dioxo group adds to its chemical reactivity and potential utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-S,S-dioxobenzo(b)tiophene-2-carboxamide typically involves the reaction of benzothiophene derivatives with cyclohexylamine under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize byproducts .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-S,S-dioxobenzo(b)tiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the dioxo group into other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-Cyclohexyl-S,S-dioxobenzo(b)tiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-Cyclohexyl-S,S-dioxobenzo(b)tiophene-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-S,S-dioxobenzo(b)tiophene-2-carboxamide: shares similarities with other benzothiophene derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. The presence of the cyclohexyl group and the dioxo functionality enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
149118-66-1 |
---|---|
Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-cyclohexyl-1,1-dioxo-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H17NO3S/c17-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)20(14,18)19/h4-6,9-10,12H,1-3,7-8H2,(H,16,17) |
InChI Key |
VOZSTWKINVCUQY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3S2(=O)=O |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3S2(=O)=O |
149118-66-1 | |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
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